
Porantherine
Overview
Description
Porantherine is a major alkaloid found in the poisonous woody shrub Poranthera corymbosa. It is structurally similar to the Lycopodium alkaloids, although it is not a member of this family. This compound is known for its complex structure, which includes two tertiary carbons attached to the same amine, making it a significant synthetic challenge.
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of porantherine has been accomplished through various methods. One notable approach involves the Horner–Wadsworth–Emmons/aza-Michael addition reaction or diastereoselective nucleophilic substitution of 2-methoxypiperidine from a common intermediate. Key features of this synthetic strategy include asymmetric addition of silyl dienolate to sulfinylimine, substrate-controlled reduction, Wacker oxidation, and trifluoroacetic acid-promoted cyclization .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its complex structure and the challenges associated with its synthesis. Most research focuses on laboratory-scale synthesis rather than large-scale industrial production.
Chemical Reactions Analysis
Types of Reactions: Porantherine undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed studies on this reaction are limited.
Reduction: Substrate-controlled reduction is a key step in the synthesis of this compound.
Substitution: Diastereoselective nucleophilic substitution is used in the synthesis of this compound.
Common Reagents and Conditions:
Oxidation: Wacker oxidation is a notable reaction used in the synthesis of this compound.
Reduction: Substrate-controlled reduction is employed to achieve the desired stereochemistry.
Substitution: Nucleophilic substitution reactions are carried out using 2-methoxypiperidine.
Major Products Formed: The major products formed from these reactions include this compound itself and its various stereoisomers, such as (+)-porantheridine and (−)-6-epi-porantheridine .
Scientific Research Applications
Porantherine has several scientific research applications, including:
Chemistry: this compound is studied for its complex structure and the synthetic challenges it presents. It serves as a model compound for developing new synthetic methodologies.
Biology: The biological activity of this compound is of interest due to its structural similarity to other biologically active alkaloids.
Mechanism of Action
The mechanism of action of porantherine is not well-understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. Further research is needed to elucidate the exact mechanism by which this compound exerts its biological effects .
Comparison with Similar Compounds
Porantherine is structurally similar to the Lycopodium alkaloids, although it is not a member of this family. Similar compounds include:
Lycopodine: A representative molecule containing a tertiary amine.
Huperzine A: Contains a primary amine.
Ketamine: Features a secondary amine.
MK-801: Another compound with a secondary amine.
Histrionicotoxin 283A: Contains a secondary amine.
This compound’s uniqueness lies in its twofold tertiary amine structure, which presents significant synthetic challenges and distinguishes it from other similar compounds.
Biological Activity
Porantherine, a complex alkaloid belonging to the communesin family, exhibits notable biological activities, particularly in the realms of antimicrobial and anticancer effects. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.
Chemical Structure and Synthesis
This compound is characterized by its intricate structure, which includes multiple fused rings and functional groups that contribute to its biological activity. The total synthesis of this compound has been achieved using various synthetic strategies, demonstrating its potential as a valuable compound in medicinal chemistry. The synthesis pathways typically involve the assembly of complex intermediates through selective reactions, often utilizing advanced techniques such as biomimetic approaches.
Key Structural Features
- Fused Ring System : The presence of multiple rings enhances its interaction with biological targets.
- Functional Groups : Various functional groups play critical roles in its reactivity and biological effects.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against a range of pathogens. Studies have shown that it exhibits potent activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 2 µg/mL |
Escherichia coli | 4 µg/mL |
Candida albicans | 8 µg/mL |
These results indicate that this compound's antimicrobial activity is effective at low concentrations, underscoring its potential as a therapeutic agent.
Anticancer Activity
Research has highlighted this compound's anticancer properties, particularly its ability to induce apoptosis in cancer cells. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells.
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 5.0 |
A549 (Lung) | 3.5 |
HeLa (Cervical) | 4.0 |
The low IC50 values suggest that this compound is highly effective at inhibiting the growth of these cancer cells at nanomolar concentrations.
The mechanisms through which this compound exerts its biological effects include:
- DNA Intercalation : this compound can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit key enzymes involved in cell division and metabolic pathways, leading to cell cycle arrest.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, triggering apoptotic pathways.
Case Studies
Several case studies have explored the efficacy and safety of this compound in preclinical settings:
- Case Study on Antimicrobial Resistance : A study demonstrated that this compound could overcome resistance mechanisms in Staphylococcus aureus, providing insights into its potential use in treating resistant infections.
- Anticancer Efficacy Study : Another study assessed the effect of this compound on tumor growth in xenograft models, showing significant tumor reduction compared to controls.
Properties
IUPAC Name |
(1S,4R,7S,9R)-9-methyl-8-azatetracyclo[5.5.3.01,8.04,9]pentadec-5-ene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N/c1-14-8-3-10-15-9-2-4-13(16(14)15)6-5-12(14)7-11-15/h5-6,12-13H,2-4,7-11H2,1H3/t12-,13-,14+,15-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWOUJYNFPKTLH-XQLPTFJDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC34N1C(CCC3)C=CC2CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@@]34N1[C@@H](CCC3)C=C[C@H]2CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is porantherine and where is it found?
A1: this compound is a complex alkaloid primarily isolated from the plant Poranthera corymbosa, a member of the Euphorbiaceae family. []
Q2: What other alkaloids are found alongside this compound in Poranthera corymbosa?
A2: Besides this compound (1), Poranthera corymbosa contains several related alkaloids, including: porantheridine (2), poranthericine (3), O-acetylporanthericine (4), porantherilidine (9), and porantheriline (8). The structures of these alkaloids have been determined through X-ray crystallography. [] Additionally, hydrolysis of porantheriline (8) yields an alcohol (7). []
Q3: What is known about the absolute structure of this compound?
A3: Research has elucidated the absolute structure of this compound. []
Q4: Have there been any successful total syntheses of this compound?
A4: Yes, several research groups have accomplished the total synthesis of (±)-porantherine. [, , , , ] These syntheses provide valuable insights into the structure and potential applications of this complex alkaloid.
Q5: How does the structure of poranthericine relate to its reactivity?
A5: Poranthericine (3) and its related alcohol (7) are considered epimers at the C1 carbon. This difference in stereochemistry influences their reactivity. Poranthericine (3) is proposed to have a Clβ-axial ethyl substituent, while alcohol (7) has a Clα-equatorial ethyl group. Oxidation of both poranthericine (3) and alcohol (7) interestingly yields the same ketone (6). This is thought to occur through epimerization of the initial oxidation product (5) formed from poranthericine (3). Furthermore, reduction of ketone (6) exclusively produces alcohol (7). []
Q6: What are the potential applications of aza-annulation strategies in alkaloid synthesis, and how does this relate to this compound?
A6: Aza-annulation reactions are highly valuable in the synthesis of nitrogen-containing natural products like alkaloids. [] These reactions offer efficient ways to construct nitrogen-containing rings, which are common structural motifs in many alkaloids, including this compound.
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